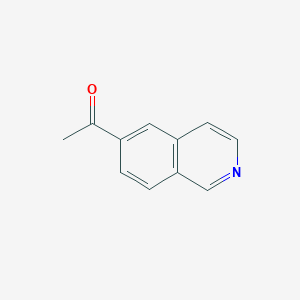

1-(Isoquinolin-6-YL)ethanone

説明

The compound 1-(Isoquinolin-6-yl)ethanone is a derivative of isoquinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 1-(Isoquinolin-6-yl)ethanone, they do provide insights into the chemistry of related isoquinoline compounds, which can be used to infer some aspects of the synthesis, structure, and reactivity of 1-(Isoquinolin-6-yl)ethanone.

Synthesis Analysis

The synthesis of isoquinoline derivatives can involve various strategies, including condensation reactions and catalyzed processes. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones involves a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . Similarly, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles are prepared by treating 2-(2-bromophenyl)-1H-indoles with propanedinitrile in the presence of a catalytic amount of CuBr . These methods suggest that the synthesis of 1-(Isoquinolin-6-yl)ethanone could also involve catalytic systems or condensation reactions, although the specific details would depend on the functional groups present in the starting materials.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring system, which can influence the electronic properties of the molecule. The crystal structure of (R)-(+)-8,9-dimethoxy-6,10b-dihydro-5H-thiazolo[2,3-a]isoquinolin-3-one was determined by X-ray diffraction, revealing the absolute configuration of the molecule . This suggests that similar analytical techniques could be employed to elucidate the molecular structure of 1-(Isoquinolin-6-yl)ethanone.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo various chemical reactions, including oxidation and electrophilic reactions. For example, Oxone oxidation of a thiazoloisoquinolinone resulted in a configurationally unstable syn-sulfoxide . Isomeric isoquinolinols, when activated in a superacidic environment, undergo selective ionic hydrogenation and can condense with benzene in the presence of aluminum halides . These reactions demonstrate the reactivity of isoquinoline derivatives under acidic conditions and with electrophiles, which could be relevant for the chemical reactions of 1-(Isoquinolin-6-yl)ethanone.

Physical and Chemical Properties Analysis

The physical properties of isoquinoline derivatives, such as melting points and optical rotation, can be determined through experimental measurements. For instance, the melting point of the synthesized thiazoloisoquinolinone was reported, as well as its optical rotation . These properties are indicative of the compound's purity and chiral nature. The superacidic activation of isoquinolinols and their reactions suggest that the physical and chemical properties of isoquinoline derivatives can be significantly altered by the reaction conditions . This information could be used to infer the properties of 1-(Isoquinolin-6-yl)ethanone, such as its reactivity in different chemical environments.

科学的研究の応用

1-(Isoquinolin-6-YL)ethanone is a chemical compound with the molecular formula C11H9NO . It has a molecular weight of 171.2 . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

One specific application of 1-(Isoquinolin-6-YL)ethanone is in the synthesis of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and because of their distinctive battle which is associated with the bioassay and its interaction with the cells . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . Subsequently, the synthesized molecules were screened for their efficacy against the typical drugs in the market .

-

Synthesis of Quinolinyl-Pyrazoles

- Field: Organic Chemistry

- Application: 1-(Isoquinolin-6-YL)ethanone is used in the synthesis of quinolinyl-pyrazoles . These compounds have been studied extensively due to their versatility in many significant fields .

- Method: The synthesized molecules were screened for their efficacy against the typical drugs in the market .

- Results: The results of these studies were not available in the sources I found .

-

Pharmaceutical Research

- Field: Pharmaceutical Research

- Application: 1-(Isoquinolin-6-YL)ethanone is used in pharmaceutical research due to its potential therapeutic effects .

- Method: The compound is used in the development of new drugs and therapies .

- Results: The results of these studies were not available in the sources I found .

-

Chemical Intermediates

- Field: Chemical Synthesis

- Application: 1-(Isoquinolin-6-YL)ethanone is used as a chemical intermediate in the synthesis of other complex molecules .

- Method: The specific methods of application or experimental procedures depend on the target molecule being synthesized .

- Results: The results or outcomes obtained were not available in the sources I found .

-

Pharmacokinetics Research

- Field: Pharmacokinetics

- Application: 1-(Isoquinolin-6-YL)ethanone has been studied for its pharmacokinetic properties, including its GI absorption, BBB permeant, and lipophilicity .

- Method: The compound is used in the development of new drugs and therapies .

- Results: The results of these studies were not available in the sources I found .

Safety And Hazards

特性

IUPAC Name |

1-isoquinolin-6-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8(13)9-2-3-11-7-12-5-4-10(11)6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFUTIVUUBJCIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201310656 | |

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Isoquinolin-6-YL)ethanone | |

CAS RN |

1015070-54-8 | |

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015070-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Isoquinolinyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201310656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl [(4-amino-1,3,5-triazin-2-yl)thio]acetate](/img/structure/B1320812.png)

![4-Hydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1320815.png)

![4-[4-(2-Methoxyethoxy)phenyl]-4-oxobutyric acid](/img/structure/B1320819.png)